molecular formula C16H12N2O2S2 B2635604 (Z)-3-(3-methoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 500196-61-2

(Z)-3-(3-methoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No. B2635604
M. Wt: 328.4
InChI Key: CXLPNUHJHLZOIG-ZSOIEALJSA-N
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Description

(Z)-3-(3-methoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is a chemical compound that has shown significant potential in scientific research. This compound is a member of the thiazolidinone family and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Pathways and Structural Insights : Research has demonstrated various synthetic approaches to create derivatives of thioxothiazolidin-4-one compounds, revealing their potential in generating a wide range of structurally diverse molecules. These synthetic methods often involve reactions with nitrile oxides or through Knoevenagel condensation, providing valuable insights into their chemical behavior and structure-activity relationships (Kandeel & Youssef, 2001).

  • Crystal Structure and Computational Studies : Detailed crystallographic studies and computational analyses have been conducted to understand the molecular and solid-state structures of these compounds. Such studies include X-ray diffraction and density functional theory (DFT) analyses, which help elucidate the conformation, geometry, and electronic properties of these molecules (Rahmani et al., 2017), (Khelloul et al., 2016).

Applications in Material Science

  • Corrosion Inhibition : A study focused on thiazole-based pyridine derivatives highlighted their potential as corrosion inhibitors for mild steel. These compounds show significant efficiency in preventing corrosion, making them valuable for industrial applications where metal preservation is critical (Chaitra et al., 2016).

Biological Applications

  • Antimicrobial and Antitumor Activities : Investigations into the biological activities of thioxothiazolidin-4-one derivatives have shown promising antimicrobial and antitumor properties. These studies suggest that the structural features of these compounds contribute to their biological efficacy, with potential implications for developing new therapeutic agents (Xun-Zhong et al., 2020), (Feitoza et al., 2012).

  • Electrochemical Properties and Applications : Some studies have explored the electrochemical aspects of thioxothiazolidin-4-one derivatives, revealing their potential in electronic and photonic devices due to their interesting redox behaviors and nonlinear optical properties. These findings underscore the versatility of these compounds in various scientific domains (Majouga et al., 2005), (Bensafi et al., 2021).

properties

IUPAC Name

(5Z)-3-(3-methoxyphenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S2/c1-20-13-6-2-5-12(9-13)18-15(19)14(22-16(18)21)8-11-4-3-7-17-10-11/h2-10H,1H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLPNUHJHLZOIG-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(3-methoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one

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